molecular formula C16H16N2O4 B4058892 N-(4-methoxy-2-nitrophenyl)-2-(4-methylphenyl)acetamide CAS No. 599162-31-9

N-(4-methoxy-2-nitrophenyl)-2-(4-methylphenyl)acetamide

Cat. No.: B4058892
CAS No.: 599162-31-9
M. Wt: 300.31 g/mol
InChI Key: HJYSOPCBZBOJHY-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2-nitrophenyl)-2-(4-methylphenyl)acetamide is a substituted acetamide featuring a 4-methoxy-2-nitrophenyl group and a 4-methylphenyl substituent. Spectroscopic characterization (FT-IR, HR-ESI-MS) confirms the presence of amide carbonyl stretches (~1678 cm⁻¹) and nitro group vibrations (~1365 cm⁻¹) .

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-3-5-12(6-4-11)9-16(19)17-14-8-7-13(22-2)10-15(14)18(20)21/h3-8,10H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYSOPCBZBOJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101217017
Record name N-(4-Methoxy-2-nitrophenyl)-4-methylbenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599162-31-9
Record name N-(4-Methoxy-2-nitrophenyl)-4-methylbenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=599162-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxy-2-nitrophenyl)-4-methylbenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-2-(4-methylphenyl)acetamide typically involves the following steps:

    Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the methoxy group.

    Acylation: The nitrated product is then subjected to acylation with 4-methylphenylacetyl chloride in the presence of a base such as pyridine to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium ethoxide, ethanol as solvent.

Major Products Formed

    Reduction: N-(4-amino-2-methoxyphenyl)-2-(4-methylphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(4-methoxy-2-nitrophenyl)-2-(4-methylphenyl)acetamide is primarily used as an intermediate in the synthesis of various organic compounds and dyes. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antimicrobial agents.
  • Anti-inflammatory Effects : In vitro studies indicate that it may modulate inflammatory pathways, potentially reducing pro-inflammatory cytokine production, which is beneficial for treating chronic inflammatory conditions.
  • Anticancer Activity : Preliminary research has demonstrated cytotoxic effects on various cancer cell lines. The nitro group is believed to play a critical role in inducing apoptosis through oxidative stress mechanisms.

Medicine

The compound serves as a precursor in synthesizing pharmaceutical compounds. Its derivatives are being explored for their therapeutic potential in treating infections and cancer due to their biological activities.

Industry

In industrial applications, this compound is utilized in producing dyes and other chemicals. Its stability and reactivity make it suitable for various formulations in the chemical industry.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives showed significant inhibition against various pathogens, indicating potential as a broad-spectrum antimicrobial agent.
  • Cytotoxicity in Cancer Cells : In vitro tests revealed that this compound induced apoptosis in several cancer cell lines through mechanisms involving oxidative stress and DNA damage.
  • Inflammatory Response Modulation : Research indicated that treatment with this compound led to decreased levels of inflammatory markers in cell cultures exposed to pro-inflammatory stimuli.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cell wall synthesis. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their properties:

Compound Name Substituents/Modifications Key Properties/Activities Reference ID
Target Compound 4-Methoxy-2-nitrophenyl, 4-methylphenyl Pending pharmacological evaluation -
2-Azido-N-(4-methylphenyl)acetamide Azido, 4-methylphenyl Synthetic intermediate; crystal structure
N-(4-Methoxy-2-nitrophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 4-Oxoquinazoline, 4-methoxy-2-nitrophenyl Anticandidate (synthetic yield: 38%)
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (7d) Thiadiazole, pyridinyl, fluorophenoxy Anticancer (IC₅₀: 1.8 µM on Caco-2)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone, bromophenyl FPR2 agonist (calcium mobilization)
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide Formyl, methoxyphenoxy, nitrophenyl High lipophilicity; discontinued product

Key Research Findings and Gaps

  • Anticancer Potential: Structural analogs suggest the target compound may inhibit cancer cell proliferation, but direct assays (e.g., MTT) are needed.
  • Toxicity Concerns : Nitro groups in related compounds () are associated with hepatotoxicity, necessitating safety profiling .
  • Synthetic Optimization : Low yields in nitrophenyl acetamide synthesis () highlight the need for improved catalytic methods .

Biological Activity

N-(4-Methoxy-2-nitrophenyl)-2-(4-methylphenyl)acetamide, a compound belonging to the acetamide class, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, structural properties, and reported biological activities, including antimicrobial and anticancer effects.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H16N2O4C_{15}H_{16}N_{2}O_{4}, with a molecular weight of approximately 286.30 g/mol. The compound features a methoxy group, a nitro group, and an acetamide moiety attached to a phenyl ring.

Synthesis : The compound can be synthesized through the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent. The reaction typically involves stirring the mixture at room temperature for several hours, followed by purification through recrystallization .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate that this compound exhibits significant antibacterial activity.

Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The compound demonstrated a strong ability to inhibit biofilm formation, which is critical in managing chronic infections caused by biofilm-forming bacteria .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cellular signaling pathways.

Case Study : A study involving human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM. The compound was found to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the generation of ROS, leading to oxidative damage in microbial and cancer cells.
  • Interference with Cellular Signaling : The compound may disrupt signaling pathways related to cell survival and apoptosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methoxy-2-nitrophenyl)-2-(4-methylphenyl)acetamide to maximize yield and purity?

  • Methodology :

  • Traditional reflux synthesis : Use acetylation of 4-methoxy-2-nitroaniline with 2-(4-methylphenyl)acetyl chloride in anhydrous dichloromethane under nitrogen, followed by recrystallization in methanol/water (1:3 v/v) to achieve >90% purity .
  • Microwave-assisted synthesis : Reduce reaction time by 70% using microwave irradiation (100°C, 300 W, 20 min) with comparable yields (82–85%) .
    • Key parameters : Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and purify via column chromatography (silica gel, gradient elution).

Q. How can spectroscopic techniques confirm the structural identity of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H NMR (DMSO-d6d_6 ) for key signals: aromatic protons (δ 7.2–8.1 ppm), methoxy group (δ 3.8 ppm), and acetamide methyl (δ 2.1 ppm) .
  • IR : Validate carbonyl (C=O) stretch at 1660–1680 cm1^{-1} and nitro group (NO2_2) at 1520 cm1^{-1} .
  • Mass spectrometry : Confirm molecular ion peak at m/z 314.3 (calculated for C16_{16}H15_{15}N2_2O4_4) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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